![molecular formula C20H23FN2O B4941732 N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4941732.png)
N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
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Overview
Description
N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as fluorolintane, is a synthetic compound that belongs to the class of piperidine-based designer drugs. Fluorolintane has been gaining popularity in the research community due to its potential therapeutic effects.
Mechanism of Action
The exact mechanism of action of N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamidee is not fully understood. However, it is believed to work by increasing the levels of dopamine and serotonin in the brain. Fluorolintane binds to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
Fluorolintane has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an increase in mood and a decrease in anxiety. Fluorolintane has also been found to have analgesic effects, reducing pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
Fluorolintane has several advantages for lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also relatively easy to synthesize, making it readily available for research purposes. However, N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamidee has some limitations as well. It has a short half-life, making it difficult to study its long-term effects. Additionally, N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamidee has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamidee. One direction is to study its potential therapeutic effects in various diseases and disorders, such as Parkinson's disease and depression. Another direction is to study its pharmacokinetics and pharmacodynamics in humans to better understand its safety and efficacy. Additionally, further research can be done to optimize the synthesis method of N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamidee to improve its purity and yield.
Conclusion:
In conclusion, N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamidee is a synthetic compound that has gained popularity in the research community due to its potential therapeutic effects. It has been found to have antidepressant, anxiolytic, and analgesic properties and has been studied for its potential use in treating Parkinson's disease and other neurodegenerative disorders. While N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamidee has several advantages for lab experiments, it also has some limitations, and further research is needed to better understand its safety and efficacy.
Synthesis Methods
Fluorolintane is synthesized by the reaction of 4-fluorobenzyl chloride with 3-methylbenzylpiperidine in the presence of a base. The resulting N-(4-fluorophenyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide is then purified through recrystallization.
Scientific Research Applications
Fluorolintane has been studied for its potential therapeutic effects in various diseases and disorders. It has been found to have antidepressant, anxiolytic, and analgesic properties. Fluorolintane has also been studied for its potential use in treating Parkinson's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-(4-fluorophenyl)-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-15-3-2-4-16(13-15)14-23-11-9-17(10-12-23)20(24)22-19-7-5-18(21)6-8-19/h2-8,13,17H,9-12,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRPONVCKWCKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-(3-methylbenzyl)piperidine-4-carboxamide |
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